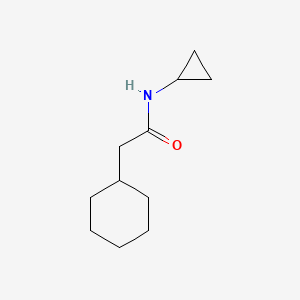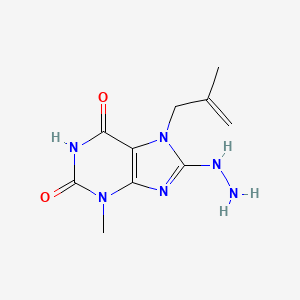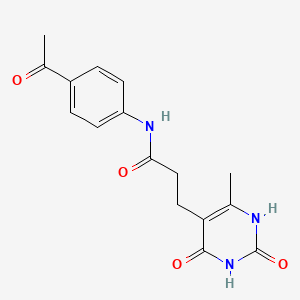
2-cyclohexyl-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-N-cyclopropylacetamide (2-CPA) is an organic compound belonging to the family of cyclic amides. It is an important intermediate in the synthesis of many organic compounds, including drugs, and is used in a variety of laboratory experiments. Additionally,
Applications De Recherche Scientifique
2-cyclohexyl-N-cyclopropylacetamide is used in a variety of scientific research applications. For example, it is used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and anti-tumor drugs. Additionally, it is also used in the synthesis of a variety of organic compounds, including polymers, dyes, and surfactants.
Mécanisme D'action
Target of Action
It is known that the compound interacts with the interleukin-2 . Interleukin-2 plays a crucial role in the immune system, particularly in the activation and growth of T cells.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biological processes . For instance, they can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
Given its potential interaction with Interleukin-2, it may influence immune responses . .
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclohexyl-N-cyclopropylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a high yield of up to 98%. Additionally, it is a relatively stable compound and is relatively non-toxic. However, it is important to note that this compound is a relatively expensive compound and can be difficult to obtain in large quantities.
Orientations Futures
There are a variety of potential future directions for 2-cyclohexyl-N-cyclopropylacetamide. One potential direction is to investigate its use as a drug delivery system, as it is known to be relatively non-toxic and stable. Additionally, further research could be conducted on its ability to inhibit the production of inflammatory mediators and its ability to act as an agonist of the G-protein coupled receptor. Finally, further research could be conducted on its use in the synthesis of a variety of organic compounds, such as polymers, dyes, and surfactants.
Méthodes De Synthèse
2-cyclohexyl-N-cyclopropylacetamide can be synthesized using the cyclopropanation reaction of cyclohexanone with a cyclopropyl halide in the presence of a base catalyst. This reaction is usually conducted at room temperature and pressure, with a yield of approximately 80%. In addition, the reaction can also be conducted in the presence of a Lewis acid catalyst, such as zinc chloride, with a higher yield of up to 98%.
Propriétés
IUPAC Name |
2-cyclohexyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUZBDKOZCIETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)
![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)

